
2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-” is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-” typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of an amino acid derivative with a suitable carbonyl compound in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more complex structures or breaking down into simpler molecules.
Reduction: Reduction reactions could be used to modify the functional groups within the compound, altering its reactivity and properties.
Substitution: Substitution reactions, where one functional group is replaced by another, are common in the modification of heterocyclic compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted oxazine derivatives or breakdown products.
Applications De Recherche Scientifique
Chemistry
In chemistry, “2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-” might be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, including as drugs for treating various diseases.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action for “2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering cellular processes. In a chemical context, its reactivity would be influenced by the electronic and steric properties of its functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,3-Oxazine-2,4(3H)-dione: A simpler analog without the phenylamino group.
1,3-Oxazolidine-2,4-dione: Another heterocyclic compound with similar structural features.
2H-1,3-Benzoxazine: A related compound with a benzene ring fused to the oxazine ring.
Uniqueness
“2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-” is unique due to the presence of the phenylamino group, which can significantly alter its chemical and biological properties compared to its simpler analogs.
Propriétés
Numéro CAS |
189322-90-5 |
|---|---|
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
3-anilino-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c13-9-6-7-15-10(14)12(9)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2 |
Clé InChI |
GNWVEZIIEVVSGI-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)N(C1=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


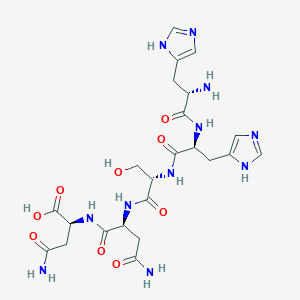
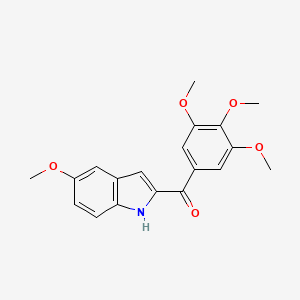
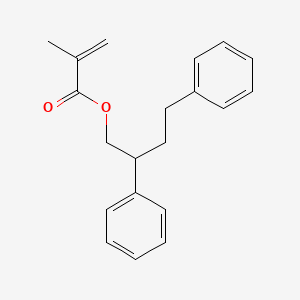

![[({2-[(2-Chlorophenyl)methoxy]-2-oxoethyl}amino)oxy]acetic acid](/img/structure/B14253325.png)
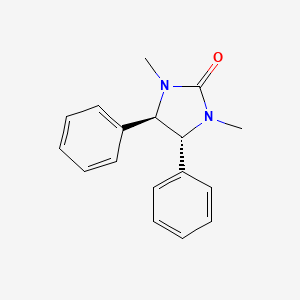


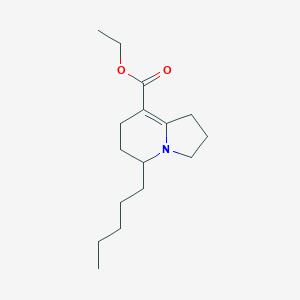

![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B14253366.png)
![4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate](/img/structure/B14253367.png)
![7,7-Diphenylbicyclo[4.1.0]heptan-2-one](/img/structure/B14253375.png)
![tert-Butyl [(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate](/img/structure/B14253388.png)
